molecular formula C20H16ClFN2O2 B5005347 1-{[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

1-{[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

Cat. No. B5005347
M. Wt: 370.8 g/mol
InChI Key: QQXOPZRYBYAQHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-{[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline and related derivatives involves multiple steps, including the formation of tetrahydroisoquinoline cores and the attachment of various functional groups. For instance, research has demonstrated the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) ligands for imaging brain diseases, which shares a similar structural core with the compound (Gao et al., 2006). Another study outlines a benign methodology for synthesizing isoxazolines, a related structure, under ultrasound irradiation, indicating a potential pathway for modifying the tetrahydroquinoline backbone (Tiwari et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds often includes a tetrahydroisoquinoline core, which has been extensively studied for its properties and modifications. For example, the crystal structure of certain tetrahydroisoquinoline derivatives has been reported, providing insights into the spatial arrangement and potential reactivity of these molecules (Okmanov et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving tetrahydroquinoline derivatives can vary widely, depending on the functional groups attached to the core structure. Research into the synthesis and alkylation of cyano and dicyanomethylene-substituted carbo[c]fused pyridines provides insights into the types of reactions these compounds can undergo, which may be relevant for further functionalization of the compound (Dyachenko et al., 2013).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure. The stereochemistry and absolute configurations of similar tetrahydroisoquinoline derivatives have been determined, offering insights into their physical properties and how they might influence the compound's behavior in different environments (Mondeshka et al., 1992).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for understanding the applications and handling of this compound. Studies on the synthesis and absorption properties of similar compounds have explored these aspects, highlighting the importance of specific functional groups in determining the chemical behavior of tetrahydroisoquinoline derivatives (Bojinov & Panova, 2007).

Safety and Hazards

The related compound “3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride” is classified as dangerous. It has hazard statements H314, which means it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c1-12-17(19(23-26-12)18-14(21)8-4-9-15(18)22)20(25)24-11-5-7-13-6-2-3-10-16(13)24/h2-4,6,8-10H,5,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXOPZRYBYAQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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